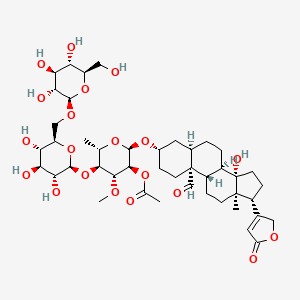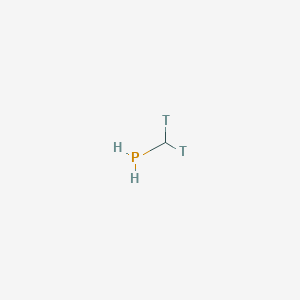
Parp1-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp1-IN-19 is a compound known for its inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a nuclear enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. This compound has shown potential in cancer therapy due to its ability to inhibit PARP1 activity, thereby preventing the repair of damaged DNA in cancer cells and leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions: Parp1-IN-19 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against PARP1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates and derivatives that retain the core structure of the compound while enhancing its biological activity .
Aplicaciones Científicas De Investigación
Parp1-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of PARP1 inhibition and DNA repair. In biology, it helps researchers understand the role of PARP1 in cellular processes and its implications in various diseases. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in tumors with high genomic instability .
Mecanismo De Acción
Parp1-IN-19 exerts its effects by binding to the catalytic domain of PARP1, thereby inhibiting its activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets of this compound include the DNA-binding domain and the catalytic domain of PARP1, which are essential for its enzymatic activity .
Comparación Con Compuestos Similares
Parp1-IN-19 is compared with other PARP1 inhibitors, such as olaparib, rucaparib, and niraparib. These compounds share a similar mechanism of action but differ in their binding affinities, selectivity, and ability to trap PARP1 on chromatin. This compound is unique in its specific binding interactions and its potential for enhanced efficacy in certain cancer types .
List of Similar Compounds:- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
These compounds are all part of the PARP1 inhibitor class and are used in various clinical settings for the treatment of cancers with defects in DNA repair pathways .
Propiedades
Fórmula molecular |
C26H27ClFN7O4 |
|---|---|
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-(1H-imidazo[4,5-b]pyridin-5-yl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C26H22FN7O2.ClH.2H2O/c27-20-6-5-16(14-22-17-3-1-2-4-18(17)25(35)32-31-22)13-19(20)26(36)34-11-9-33(10-12-34)23-8-7-21-24(30-23)29-15-28-21;;;/h1-8,13,15H,9-12,14H2,(H,32,35)(H,28,29,30);1H;2*1H2 |
Clave InChI |
AFJDKALYXMEKFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC3=C(C=C2)NC=N3)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F.O.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)






![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)



